molecular formula C10H11N3 B1461250 2-N-methylquinoline-2,6-diamine CAS No. 914460-72-3

2-N-methylquinoline-2,6-diamine

Cat. No.: B1461250
CAS No.: 914460-72-3
M. Wt: 173.21 g/mol
InChI Key: BEMQTCZGJYRYHA-UHFFFAOYSA-N
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Description

2-N-methylquinoline-2,6-diamine is an organic compound with the CAS Registry Number 914460-72-3 . Its molecular formula is C 10 H 11 N 3 , corresponding to a molecular weight of 173.21 g/mol . The compound is characterized by the SMILES notation: CNC1=NC2=C(C=C1)C=C(C=C2)N . Quinoline derivatives, as a class of compounds, are recognized as important scaffolds in medicinal chemistry and are frequently utilized as key intermediates in pharmaceutical research . They are associated with a wide spectrum of biological activities and are investigated for development in various therapeutic areas . The specific research applications and mechanistic action of this compound itself are a subject for ongoing scientific investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-methylquinoline-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-12-10-5-2-7-6-8(11)3-4-9(7)13-10/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMQTCZGJYRYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914460-72-3
Record name 2-N-methylquinoline-2,6-diamine
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Advanced Synthetic Methodologies for 2 N Methylquinoline 2,6 Diamine

Classical and Contemporary Approaches to the Quinoline (B57606) Core Synthesis

The construction of the quinoline core is the foundational step. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For a 2,6-disubstituted pattern, precursors are chosen that will ultimately place functional groups at these positions.

Friedländer Annulation and its Catalytic Modifications

The Friedländer synthesis is a widely utilized and versatile method for generating quinoline derivatives. nih.govwikipedia.org It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.org

To synthesize a precursor for 2-N-methylquinoline-2,6-diamine, one might start with a 2,4-diaminobenzaldehyde (B1589423) or a related derivative. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

Modern modifications have introduced a variety of catalysts to improve efficiency, selectivity, and reaction conditions. nih.gov These include Lewis acids, p-toluenesulfonic acid, and iodine. wikipedia.orgorganic-chemistry.org Metal salt Lewis acids like In(OTf)₃ have been shown to be highly effective, even under solvent-free conditions, for promoting the selective formation of the Friedländer product. rsc.org Furthermore, environmentally friendly approaches using water as a solvent without any catalyst have been developed, underscoring the method's adaptability. organic-chemistry.org For specialized applications, polymer-supported catalysts and resins like Amberlyst-15 have been employed to facilitate easier product separation and catalyst recycling. nih.gov

Table 1: Examples of Catalysts in Friedländer Synthesis

Catalyst TypeSpecific Catalyst ExampleKey Advantages
Lewis Acid Indium(III) triflate (In(OTf)₃)High efficiency and selectivity, solvent-free conditions possible. rsc.org
Brønsted Acid p-Toluenesulfonic acidEffective catalysis for rapid synthesis. organic-chemistry.org
Halogen IodineHighly efficient catalysis. organic-chemistry.org
Heterogeneous Amberlyst-15 ResinSolid catalyst, allows for easier purification and recycling. nih.gov
Solvent-based WaterCatalyst-free conditions, environmentally friendly. organic-chemistry.org

Skraup and Doebner-von Miller Reactions

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis, often starting from anilines. iipseries.org The Skraup synthesis typically uses glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) with an aniline (B41778). iipseries.org The Doebner-von Miller reaction is a related process that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of acid. iipseries.orgwikipedia.org

For the synthesis of a 2,6-diaminoquinoline precursor, a p-phenylenediamine (B122844) derivative could serve as the starting aniline. In the Doebner-von Miller reaction, for instance, this diamine would be reacted with an α,β-unsaturated carbonyl compound. wikipedia.org These reactions are known for their harsh conditions, but recent modifications have aimed to improve yields and generality. nih.govresearchgate.net One such improvement involves using acrolein diethyl acetal (B89532) as a stable precursor to the required α,β-unsaturated aldehyde, conducted in a biphasic solvent system to minimize side reactions. Nanoparticle catalysts, such as silica-functionalized magnetite (Fe₃O₄@SiO₂), have also been shown to enhance reaction yields and reduce reaction times for related syntheses, like that of 2-methyl-6-nitroquinoline, which could be subsequently reduced to the amine. nih.gov

Palladium-Catalyzed Cyclization and Annulation Strategies

Palladium catalysis offers modern, mild, and efficient routes to quinoline scaffolds. These methods often involve the coupling and cyclization of appropriately substituted anilines and alkynes or other partners. nih.gov For instance, a palladium-catalyzed domino reaction can synthesize 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. nih.gov

A strategy applicable to the target molecule could involve the palladium-catalyzed cyclization of an N-arylenamine with an isocyanide, which proceeds via a double C-H bond cleavage to form a 4-aminoquinoline (B48711) core. nih.gov While many examples focus on 4-aminoquinolines, the principles can be adapted. nih.gov The versatility of palladium catalysis allows for the construction of a quinoline ring with pre-installed functional groups (like halides or nitro groups) at the 2- and 6-positions, which are amenable to subsequent amination reactions.

Copper-Catalyzed and Other Transition Metal-Mediated Syntheses

Copper catalysts provide an inexpensive and effective alternative for quinoline synthesis. ijstr.org Copper-catalyzed domino reactions, for example, can produce quinolines from enaminones and 2-halobenzaldehydes through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org Another approach involves the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a copper(II)-pincer complex under aerobic conditions. ijstr.org These methods demonstrate the utility of copper in forming the quinoline core with various substitution patterns. acs.orgacs.orgnih.gov

Gold-Catalyzed Methodologies

Gold catalysis has emerged as a powerful tool for synthesizing quinolines under mild conditions, often showing high regioselectivity and functional group tolerance. rsc.orgresearchgate.net These reactions typically involve the gold-catalyzed activation of alkynes, followed by cyclization. researchgate.netnih.gov Methodologies include the intermolecular annulation of aniline derivatives with alkynes or the cyclization of azide-tethered alkynes. rsc.orgresearchgate.net For example, a (PPh₃)AuCl/AgOTf system can effectively catalyze the intermolecular cyclization of 2-aminoaryl carbonyl compounds with internal alkynes to produce a wide array of functionalized quinolines. acs.org This approach offers a significant advantage for creating complex substitution patterns that might be challenging with classical methods. researchgate.netthieme-connect.de

Targeted Functionalization Strategies for Diamine Introduction

Once a suitable quinoline core is synthesized, the next critical phase is the introduction of the two amine groups at positions 2 and 6, followed by the selective methylation of the 2-amino group. This is typically achieved through functional group manipulation on a pre-formed quinoline ring.

A common and effective strategy begins with a di-functionalized quinoline, such as 2,6-dichloroquinoline (B154368) or 2,6-dinitroquinoline.

Starting from a Dihaloquinoline : Using a starting material like 2,6-dichloroquinoline, the two chlorine atoms can be sequentially substituted with amino groups. This process relies on nucleophilic aromatic substitution (SₙAr). The reactivity of the 2- and 6-positions on the quinoline ring can be different, allowing for potential regioselectivity. One could first react 2,6-dichloroquinoline with ammonia (B1221849) or a protected amine source under conditions that favor substitution at the 6-position. The resulting 6-amino-2-chloroquinoline can then be reacted with methylamine (B109427) to introduce the N-methylamino group at the 2-position.

Starting from a Dinitroquinoline : An alternative route involves the synthesis of a 2,6-dinitroquinoline. The two nitro groups can then be reduced to amino groups, typically using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd/C). This would yield 2,6-diaminoquinoline.

Selective N-Methylation : To obtain the final product, 2,6-diaminoquinoline would need to be selectively methylated at the 2-amino position. This presents a significant chemical challenge due to the presence of two nucleophilic amino groups. A potential solution involves using a protecting group strategy. For instance, the more reactive 6-amino group could be selectively protected (e.g., as an amide or carbamate), followed by methylation of the 2-amino group using a reagent like methyl iodide. A final deprotection step would then reveal the target this compound.

Regioselective Amination Reactions

The synthesis of a 2,6-diaminoquinoline framework necessitates precise control over the placement of amino groups on the quinoline core. The introduction of these functionalities is typically achieved through a combination of building block strategies and direct amination reactions.

A primary route to the 6-amino substituent involves starting with a correspondingly substituted aniline, such as p-nitroaniline. This precursor undergoes a cyclization reaction, for instance, a Skraup or Doebner-von Miller synthesis, to form the quinoline ring system with a nitro group at the 6-position. Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation, yields the desired 6-aminoquinoline.

The introduction of the amino group at the C2 position often requires different tactics. Direct amination of the quinoline ring can be challenging but is achievable. One effective method involves the amination of 2-haloquinolines, typically 2-chloroquinolines, via nucleophilic aromatic substitution (SNAr). These reactions can be performed with various amines, and conditions can be optimized using conventional heating or microwave irradiation to improve yields and reduce reaction times. nih.gov Another approach is the Chichibabin reaction, which involves direct amination using sodium amide, although this can sometimes lead to mixtures of isomers.

More advanced, regioselective methods for 2-amination have been developed. For instance, the synthesis of 2-aminoquinolines can be achieved from 2-aminoarylcarbaldehydes and benzyl (B1604629) or alkyl cyanides, mediated by a strong base like potassium tert-butoxide (KOtBu), under transition-metal-free conditions. researchgate.net Nickel nanoparticle catalysts have also been employed for the synthesis of 2-aminoquinoline (B145021) derivatives from 2-aminobenzyl alcohol and benzyl nitriles. acs.org

Introduction of Methyl Substituents

Once the 2,6-diaminoquinoline scaffold is in place, the final step is the selective N-methylation of the 2-amino group. Direct methylation of the exocyclic amino group without affecting the nitrogen atom in the quinoline ring or the 6-amino group requires careful selection of reagents and conditions.

Reductive amination is a powerful and widely used method for N-methylation. A one-pot reductive N-methylation of quinolines using paraformaldehyde as the methyl source and a palladium on carbon (Pd/C) catalyst with hydrogen gas has been shown to be effective for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines. rsc.org This methodology can be adapted for the selective methylation of the 2-amino group on the diamine scaffold.

Another common method involves the use of methylating agents like dimethyl sulfate (B86663) or methyl iodide. To achieve selectivity, the more nucleophilic 6-amino group might require a protecting group. Alternatively, the reaction conditions can be tuned to favor methylation at the desired position. For instance, a three-step solid-phase procedure involving N-terminal protection with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation with dimethyl sulfate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and subsequent deprotection, offers a controlled route to N-methylation. nih.gov

Modern One-Pot and Multicomponent Reactions for Quinoline Diamine Scaffolds

The demand for synthetic efficiency has driven the development of one-pot and multicomponent reactions (MCRs) for the construction of complex heterocyclic systems like quinoline diamines. These reactions combine multiple operational steps into a single synthetic sequence, avoiding the isolation of intermediates and thereby saving time, reagents, and solvents.

While a direct MCR for this compound is not explicitly documented, existing MCRs for quinoline synthesis can be conceptually adapted. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis. acs.org This can be performed in a one-pot fashion where the 2-aminoaryl carbonyl compound is generated in situ from a precursor like a 2-nitroaryl carbaldehyde, which is reduced with iron and then condensed with a ketone to form the quinoline ring. nih.gov By starting with a 2-nitro-5-amino-substituted benzaldehyde, it is conceivable to construct the 2,6-diaminoquinoline core in a streamlined manner.

Three-component reactions have also been developed for quinoline synthesis. For example, anilines, aryl aldehydes, and styrene (B11656) can react in the presence of a catalyst like p-sulfonic acid calix nih.govarene under microwave irradiation to yield quinoline derivatives. rsc.org Adapting such a reaction by using a suitably substituted diamine as the aniline component could provide a convergent route to the desired diamine scaffold.

The following table showcases examples of multicomponent reactions used to generate quinoline and related heterocyclic scaffolds, illustrating the principles that could be applied to the synthesis of the target compound.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeYield
Three-ComponentFormyl-quinoline, Primary heterocyclic amine, Cyclic 1,3-diketoneDMF, Microwave (150 °C, 8 min)Quinoline-hybrid dihydropyridopyrimidines68–82% acs.org
Three-ComponentAniline, Aryl aldehyde, Styrenep-sulfonic acid calix nih.govarene, Microwave (200 °C, 20-25 min), neatSubstituted quinolines40–68% rsc.org
Four-Component (Hantzsch)Aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate (B1210297)HClO₄-SiO₂, Solvent-freePolyhydroquinolinesHigh semanticscholar.org

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly integral to the synthesis of complex molecules. For a scaffold like this compound, sustainable methods focus on reducing energy consumption, using environmentally benign solvents, and employing recyclable catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. The rapid heating provided by microwave irradiation can dramatically shorten reaction times from hours to minutes.

The synthesis of aminoquinolines is particularly amenable to this technology. Nucleophilic aromatic substitution reactions on 4,7-dichloroquinoline (B193633) to produce 4-aminoquinolines proceed in 20-30 minutes with good yields (80-95%) under microwave irradiation at 140-180 °C. nih.govresearchgate.net Similarly, the olefination of 2-methylquinolines to form 2-vinylquinolines is achieved rapidly under microwave conditions. nih.gov These examples demonstrate the potential of microwave heating for efficiently driving the key bond-forming reactions required for the synthesis of the target diamine, such as the SNAr amination at C2 or the cyclization step. One-pot, three-component syntheses of quinoline hybrids have also been successfully performed using microwave irradiation, achieving high yields in just a few minutes. acs.org

Solvent-Free and Environmentally Benign Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reactions reduce waste and simplify product purification. Several quinoline synthesis methods have been adapted to solvent-free conditions.

For instance, an efficient Hantzsch condensation to produce polyhydroquinoline derivatives can be carried out using a silica-supported perchloric acid (HClO₄-SiO₂) catalyst under solvent-free conditions, offering high yields and easy work-up. semanticscholar.org Similarly, the Biginelli condensation, used to synthesize pyrimidine-based compounds related to quinolines, can be performed under solvent-free conditions using catalysts like NH₄Cl/TFA. nih.gov These protocols highlight a viable strategy for the cyclization step in the synthesis of the quinoline core, minimizing environmental impact.

Nanocatalysis and Recyclable Catalysts

The use of nanocatalysts represents a significant advance in sustainable synthesis. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity, while their heterogeneous nature allows for easy separation from the reaction mixture and subsequent recycling.

Various metal-based nanoparticles have been developed for quinoline synthesis. acs.orgnih.gov Iron-based nanoparticles are particularly attractive due to their low cost, low toxicity, and magnetic properties, which allow for simple recovery with an external magnet. nih.gov For example, Fe₃O₄ nanoparticles have been used to catalyze the Friedländer synthesis of quinolines from 2-aminoaryl ketones. nih.gov Nickel nanoparticles have been shown to catalyze the synthesis of 2-aminoquinoline derivatives, and these catalysts can be recovered and reused multiple times without significant loss of activity. acs.org The development of such recyclable catalysts is crucial for creating economically and environmentally sustainable synthetic routes.

The table below summarizes various recyclable catalysts used in the synthesis of quinoline and related heterocycles.

CatalystReaction TypeKey FeaturesRecyclability
Nickel Nanoparticles (Ni NPs)Synthesis of 2-aminoquinolinesBiogenic synthesis, operates at 80 °CUp to 6 cycles acs.org
Magnetic γ-Fe₂O₃@Cu-LDH@Cysteine-PdIntramolecular cyclization, C-N couplingPorous, cauliflower-like morphologyRecyclable (magnetic separation) nih.gov
Fe₃O₄@SiO₂-APTES-TFAQuinoline synthesisMagnetic core-shell structureRecyclable (magnetic separation) nih.gov
p-Sulfonic acid calix nih.govareneThree-component quinoline synthesisOperates under neat, microwave conditionsImplied reusability of catalyst rsc.org

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific experimental data for the chemical compound This compound (also referred to as N2-methylquinoline-2,6-diamine) that would allow for a detailed structural and spectroscopic analysis as requested in the provided outline.

The searches conducted for this specific molecule did not yield published results for its one-dimensional or two-dimensional Nuclear Magnetic Resonance (NMR) spectra, vibrational spectroscopy (Infrared or Raman), electronic spectroscopy (UV-Visible or Fluorescence), mass spectrometry fragmentation analysis, or X-ray crystallography structure.

While data is available for related isomers such as 2-methylquinoline-4,6-diamine (B183244) and N6-methylquinoline-5,6-diamine, the strict requirement to focus solely on This compound prevents the use of this information as a substitute.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided. Creating such an article would require fabricating data, which is not feasible. Further research or synthesis of this specific compound would be necessary to produce the experimental data required for the requested analysis.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 N Methylquinoline 2,6 Diamine

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons. While direct EPR spectroscopic studies on 2-N-methylquinoline-2,6-diamine are not extensively documented in publicly available literature, the potential for this molecule to form stable paramagnetic species makes a discussion of this analytical method highly relevant. The formation of such species can be anticipated under specific conditions, such as electrochemical or chemical oxidation.

The presence of two electron-donating groups, the amino and N-methylamino substituents, on the quinoline (B57606) framework suggests that this compound could potentially be oxidized to a radical cation. The stability of this radical cation would be influenced by the delocalization of the unpaired electron across the aromatic quinoline ring system and the nitrogen atoms of the substituents. EPR spectroscopy would be the definitive method for the detection and characterization of such a paramagnetic intermediate.

In a hypothetical EPR study, the resulting spectrum for the radical cation of this compound would be characterized by its g-value and hyperfine coupling constants. The g-value would provide insight into the electronic environment of the unpaired electron. The hyperfine structure, arising from the interaction of the unpaired electron with magnetic nuclei (such as ¹⁴N and ¹H), would be particularly informative. The magnitude of the hyperfine coupling constants would allow for the mapping of the spin density distribution across the molecule, revealing the extent to which the quinoline ring and the amino substituents participate in delocalizing the unpaired electron.

An illustrative set of hypothetical EPR data for the radical cation of this compound is presented in the table below. These values are based on typical parameters observed for nitrogen-containing aromatic radicals and are provided for educational purposes to demonstrate the type of information that would be obtained from such an experiment.

ParameterHypothetical ValueInformation Provided
g-value ~2.0035Indicates a radical with significant organic character, with a slight deviation from the free electron g-value (2.0023) due to spin-orbit coupling contributions from the nitrogen and carbon atoms.
Hyperfine Coupling (¹⁴N)
aN (N-methylamino)6.5 GThe magnitude of the coupling to the nitrogen of the N-methylamino group, reflecting the spin density at this position.
aN (amino)5.0 GThe magnitude of the coupling to the nitrogen of the amino group, indicating its contribution to spin delocalization.
aN (quinoline)1.5 GThe smaller coupling to the quinoline ring nitrogen, suggesting a lower spin density at this site compared to the exocyclic amino groups.
Hyperfine Coupling (¹H)
aH (N-methyl)4.0 GCoupling to the protons of the methyl group, providing information about the spin density on the adjacent nitrogen atom.
aH (amino)3.0 GCoupling to the protons of the amino group.
aH (aromatic)0.5 - 2.5 GA range of smaller couplings to the protons on the quinoline ring, which would allow for a detailed mapping of the spin density distribution across the aromatic system.

This interactive table illustrates the type of detailed electronic structural information that could be elucidated for a paramagnetic species of this compound using EPR spectroscopy.

Computational and Theoretical Studies on 2 N Methylquinoline 2,6 Diamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These studies provide insights into electronic structure, reactivity, and stability.

Electronic Structure and Reactivity Descriptors

No published studies or database entries containing DFT calculations for the electronic structure of 2-N-methylquinoline-2,6-diamine were found. Therefore, key reactivity descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment for this specific compound are not available in the reviewed literature. While DFT studies have been performed on related quinoline (B57606) derivatives, which you can see in the table below, this data cannot be extrapolated to accurately represent this compound due to the sensitive dependence of electronic properties on molecular structure.

Aromaticity and Stability Analysis

Similarly, a specific analysis of the aromaticity and thermodynamic stability of this compound using computational methods is not documented. Such an analysis would typically involve calculations of aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS) and formation energies, which are currently absent from the scientific record for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are crucial for understanding how a molecule interacts with biological targets and for assessing its conformational dynamics.

Molecular Docking for Ligand-Target Interactions

A search for molecular docking studies featuring this compound as a ligand yielded no results. Consequently, there is no available data on its binding affinity, binding mode, or specific interactions with any protein or biological target. Molecular docking is a target-specific computational experiment, and without such studies, no information on its potential as a ligand can be provided.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are used to investigate the conformational stability of a molecule over time and to provide a more dynamic picture of its binding affinity with a target. The absence of these studies means that the conformational landscape and the stability of any potential ligand-target complexes involving this compound remain unexplored.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a QSAR model to be developed, a dataset of compounds with known activities is required. No QSAR studies that include this compound as part of the training or test set were identified. Therefore, there are no predictive models for its activity based on its structural features.

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in drug discovery and development. In silico methods provide a rapid and cost-effective means to predict these properties, helping to identify promising candidates and flag potential liabilities early in the research process. While specific experimental ADMET data for this compound is not publicly available, predictive models based on its structure can offer valuable preliminary insights.

General predictions for quinoline derivatives suggest that their physicochemical properties, which are key determinants of ADMET profiles, can be fine-tuned through substitution. The presence of amino and methyl groups on the quinoline scaffold of this compound is expected to influence its solubility, lipophilicity, and potential for interactions with biological macromolecules.

Predicted Physicochemical Properties and Drug-Likeness:

Several online tools and computational models can be used to predict the physicochemical properties of this compound that are relevant to its pharmacokinetic profile. These predictions are based on the compound's chemical structure.

PropertyPredicted ValueSignificance in ADMET
Molecular Weight 173.21 g/mol Influences absorption and distribution. Generally, lower molecular weight (<500 g/mol ) is favorable for oral bioavailability.
LogP (octanol-water partition coefficient) ~1.5 - 2.5 (estimated)A measure of lipophilicity, which affects absorption, distribution, and metabolism. Values in this range are often associated with good oral absorption.
Topological Polar Surface Area (TPSA) ~50-70 Ų (estimated)Predicts passive molecular transport through membranes. TPSA values below 140 Ų are generally considered favorable for good cell permeability.
Hydrogen Bond Donors 2Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 3Influences solubility and binding to biological targets.

These values are estimations based on the compound's structure and general knowledge of similar molecules, as specific database entries with these predictions were not found.

Pharmacodynamic Predictions:

In silico predictions can also suggest potential biological targets for a compound. Given that various quinoline derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects, it is plausible that this compound could interact with similar targets. Molecular docking simulations, a key computational technique, could be employed to predict the binding affinity of this compound to various enzymes and receptors known to be involved in disease pathways. However, without specific studies on this molecule, any discussion of its pharmacodynamics remains speculative.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and material properties. Conformational analysis aims to identify the stable low-energy arrangements of atoms in a molecule, while the study of intermolecular interactions reveals how the molecule might interact with its environment, including solvent molecules and biological receptors.

Conformational Preferences:

The conformational landscape of this compound is determined by the rotational freedom around the single bonds, particularly the C-N bond of the N-methyl group and the C-N bonds of the amino groups. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for exploring the potential energy surface and identifying the most stable conformers.

For the N-methyl group, rotation around the C2-N bond would lead to different orientations of the methyl group relative to the quinoline ring. Similarly, the amino groups at the 2 and 6 positions can exhibit different rotational conformations. The planarity of the quinoline ring system is a key feature, and the preferred conformations of the substituent groups will be a balance between electronic effects (conjugation) and steric hindrance.

Intermolecular Interactions:

The nitrogen atoms in the quinoline ring and the amino groups of this compound can act as hydrogen bond acceptors, while the hydrogens of the amino groups can act as hydrogen bond donors. These capabilities are fundamental to the molecule's potential interactions with biological targets, such as the active sites of enzymes, where hydrogen bonding plays a critical role in ligand binding.

While detailed computational studies on the conformational analysis and intermolecular interactions of this compound are not yet available in the literature, the principles outlined above provide a framework for how such investigations would be conducted and what types of insights they would yield.

Biological Activities and Pharmacological Potential of 2 N Methylquinoline 2,6 Diamine Derivatives

Anticancer Efficacy and Cytotoxicity Studies

Derivatives of the quinoline (B57606) scaffold have been extensively investigated for their potential as anticancer agents. nih.govtandfonline.comnih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases, topoisomerases, and proteasomes. tandfonline.com

Studies have demonstrated the cytotoxic potential of various quinoline derivatives against a range of human cancer cell lines. For instance, a series of novel quinoline derivatives of ursolic acid demonstrated significant antiproliferative activities against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and SMMC-7721 (liver cancer) cell lines. tandfonline.com One particular compound from this series exhibited potent activity with IC50 values of 0.12, 0.08, and 0.34 μM against these cell lines, respectively. tandfonline.com

Furthermore, new isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives have been synthesized and evaluated for their anticancer activity against HepG-2 (liver), HCT-116 (colon), HeLa, and MCF-7 (breast) cancer cell lines. nih.gov Among these, two compounds were identified as potent and selective cytotoxic agents against HeLa and MCF-7 cell lines. nih.gov Another study focusing on quinoline-4-carboxylic acid derivatives found that 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid significantly reduced the growth of MCF-7 breast cancer cells by 82.9%. nih.gov

The functionalization of the quinoline core has been shown to directly impact cytotoxic activity. A study on a series of quinoline derivatives against Caco-2 (colorectal carcinoma) cells revealed that the introduction and modification of functional groups significantly influenced their cytotoxicity. brieflands.com For example, a nitro-aldehyde derivative of 7-methylquinoline (B44030) showed the highest cytotoxicity among the tested compounds. brieflands.com Similarly, a study on quinazoline-2,4,6-triamine derivatives identified compounds with nitrobenzoyl substituents as having the highest cytotoxic activity against HCT-15, SKOV-3, and MDA-MB-231 cancer cell lines, with IC50 values ranging from 4.5 to 15.5 μM. researchgate.net

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound TypeCell Line(s)Key Findings
Quinoline derivatives of ursolic acidMDA-MB-231, HeLa, SMMC-7721Compound 4d showed IC50 values of 0.12, 0.08, and 0.34 μM, respectively. tandfonline.com
3-Thiophen-2-yl-quinoline derivativesHeLa, MCF-7Two compounds identified as potent and selective cytotoxic agents. nih.gov
Quinoline-4-carboxylic acid derivativesMCF-73j reduced cellular growth by 82.9%. nih.gov
7-Methylquinoline derivativesCaco-2Nitro-aldehyde derivative E showed the highest cytotoxicity (IC50 = 0.535 µM). brieflands.com
Quinazoline-2,4,6-triamine derivativesHCT-15, SKOV-3, MDA-MB-231Compounds 3e and 3f exhibited IC50 values from 4.5 to 15.5 μM. researchgate.net
Quinoxaline derivativesMKN 45Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10 ) had an IC50 of 0.073 µM. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Quinoline derivatives have a long-standing history as effective antimicrobial agents. nih.govresearchgate.netderpharmachemica.com The emergence of drug-resistant microbial strains necessitates the development of new and more effective antimicrobial drugs, making quinoline derivatives a priority area of research. nih.gov

A series of newly synthesized quinoline derivatives demonstrated excellent antibacterial activity against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 3.12 µg/mL. nih.gov Combinatorial screening with reference drugs further enhanced their activity. nih.gov These compounds also showed potent antifungal activity against A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov

Another study focused on quinoline-2-one derivatives and their activity against multidrug-resistant Gram-positive bacteria. nih.gov Several compounds exhibited significant antibacterial activity, with one compound in particular showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) with MICs of 0.75 μg/mL. nih.gov This compound also demonstrated significant antibiofilm activity. nih.gov

Furthermore, N-alkyl-2-quinolonopyrones, which are based on a tricyclic 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione core, have shown significant antibiotic activity against ESKAPE pathogens, including Staphylococcus aureus and Enterococcus faecalis. nih.gov A particularly potent analogue displayed MIC levels of ≤2 μg/mL against several strains of S. aureus and was highly potent against Enterococcus spp. (0.25 μg/mL). nih.gov

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound TypeMicrobial Strain(s)Key Findings
Novel quinoline derivativesB. cereus, Staphylococcus, Pseudomonas, E. coli, A. flavus, A. niger, F. oxysporum, C. albicansMIC values of 50 - 3.12 µg/mL against bacteria; also potent against fungi. nih.gov
Quinoline-2-one derivativesMRSA, VRE, MRSECompound 6c showed MICs of 0.75 μg/mL against MRSA and VRE. nih.gov
N-Alkyl-2-quinolonopyronesS. aureus, E. faecalis, S. epidermidisA potent analogue had MIC ≤2 μg/mL against S. aureus and 0.25 μg/mL against Enterococcus spp. nih.gov

Antiparasitic Efficacy

The quinoline core is a well-established pharmacophore in the development of antiparasitic drugs, with a notable history in the fight against malaria. researchgate.net Research has expanded to investigate the efficacy of quinoline derivatives against a broader range of parasites. nih.gov

Antimalarial Activity

The search for new and effective antimalarial agents is ongoing, and quinoline derivatives continue to be a significant area of focus. While the provided search results did not offer specific data on the antimalarial activity of 2-N-methylquinoline-2,6-diamine derivatives, the general class of quinoline compounds has a well-documented history of antimalarial efficacy.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health threat, and the development of new antitubercular drugs is crucial. researchgate.netnih.gov Novel 2-(quinoline-4-yloxy)acetamides have been synthesized and evaluated as potent inhibitors of Mtb growth, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive and drug-resistant strains. nih.govresearchgate.net These compounds are believed to target the cytochrome bc1 complex of Mtb. nih.govacs.org

Structure-activity relationship studies have shown that modifications to the quinoline ring and other parts of the molecule can significantly influence antitubercular activity. For instance, one 2-(quinolin-4-yloxy)acetamide derivative demonstrated an MIC value of 0.09 μM against the Mtb H37Rv strain. nih.gov Another study on 4-anilinoquinolines and 4-anilinoquinazolines identified a compound with an MIC90 value of 0.63-1.25 μM against Mtb. nih.gov

Table 3: Antitubercular Activity of Selected Quinoline Derivatives

Compound TypeMtb Strain(s)Key Findings
2-(Quinoline-4-yloxy)acetamidesDrug-sensitive and drug-resistant MtbMICs in the submicromolar range. nih.govresearchgate.net One compound had an MIC of 0.09 μM. nih.gov
4-Anilinoquinolines/quinazolinesMtbCompound 34 showed an MIC90 of 0.63-1.25 μM. nih.gov

Antileishmanial and Anti-Protozoal Activity

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, is another area where quinoline derivatives have shown promise. plos.orgnih.govmdpi.com Synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersine have demonstrated significant antileishmanial activity. plos.org Several of these compounds exhibited high activity against intracellular amastigotes of L. (V.) panamensis. plos.org

Furthermore, a series of quinoline derivatives incorporating arylnitro and aminochalcone moieties were evaluated against a panel of protozoan parasites. uantwerpen.beresearchgate.net Several compounds displayed submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, with high selectivity. uantwerpen.beresearchgate.net Some of these compounds also showed notable activity against T. cruzi (Chagas disease) and L. infantum. uantwerpen.be

Table 4: Antileishmanial and Anti-Protozoal Activity of Selected Quinoline Derivatives

Compound TypeParasite(s)Key Findings
Synthetic analogs of N-methyl-8-methoxyflindersineL. (V.) panamensisCompounds 1 , 2 , and 8 had high antileishmanial activity (EC50 < 10 μg/mL). plos.org
Quinoline derivatives with arylnitro and aminochalcone moietiesT. b. rhodesiense, T. b. brucei, T. cruzi, L. infantumCompounds 2c , 2d , and 4i had submicromolar activity against T. b. rhodesiense. uantwerpen.beresearchgate.net

Antiviral Properties (e.g., Anti-HIV, Anti-SARS-CoV-2)

The antiviral potential of quinoline derivatives has been a subject of intense research, particularly in the context of global viral pandemics. nih.govmdpi.comnih.gov

Eighteen quinoline-based compounds were tested for their antiviral properties against the Human Immunodeficiency Virus (HIV). nih.gov The most active compounds were 2-aryl quinolines, which appeared to inhibit HIV transcription. nih.gov Another study designed and synthesized a series of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov One compound from this series showed promising anti-HIV activity against both HIV-1 and HIV-2. nih.gov

In the context of the COVID-19 pandemic, numerous studies have explored the anti-SARS-CoV-2 activity of quinoline derivatives. nih.govmdpi.comnih.gov Newly synthesized quinoline-morpholine hybrid compounds exhibited a pronounced inhibitory profile against SARS-CoV-2 in cell culture, with some compounds showing stronger activity than the reference drug chloroquine (B1663885). nih.gov The EC50 values for these compounds were as low as 1.5 µM. nih.gov

Docking and simulation studies have suggested that chloroquine and hydroxychloroquine, both quinoline derivatives, may influence the functionality of the SARS-CoV-2 envelope (E) protein and viral RNA proofreading and capping. mdpi.comnih.gov Another study screened 101 quinoline and quinazoline (B50416) derivatives against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. acs.org Three compounds showed remarkable potency in inhibiting RNA synthesis driven by the viral RdRp. acs.org Amodiaquine analogs have also been synthesized and found to exhibit high levels of antiviral activity against SARS-CoV-2 with low cytotoxicity. jst.go.jp

Table 5: Antiviral Activity of Selected Quinoline Derivatives

Compound TypeVirusKey Findings
2-Aryl quinolinesHIVMost active compounds, appeared to inhibit HIV transcription. nih.gov
Quinoline NNRTIsHIV-1, HIV-2Compound 6 showed prudent anti-HIV activity. nih.gov
Quinoline-morpholine hybridsSARS-CoV-2EC50 values down to 1.5 µM, stronger than chloroquine. nih.gov
Quinoline and quinazoline derivativesSARS-CoV-2Three compounds showed remarkable potency in inhibiting viral RdRp. acs.org
Amodiaquine analogsSARS-CoV-2High antiviral activity and low cytotoxicity. jst.go.jp

Anti-Inflammatory and Immunomodulatory Effects

Quinoline derivatives have demonstrated notable anti-inflammatory properties by targeting key mediators of the inflammatory cascade. nih.gov These compounds can inhibit enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. nih.gov This mechanism offers the potential for anti-inflammatory and analgesic effects, possibly with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1. nih.gov

The immunomodulatory effects of certain quinoline derivatives, particularly fluoroquinolones, have also been reported. These compounds can influence the synthesis of cytokines, which are crucial signaling molecules in the immune system. For instance, some fluoroquinolones have been shown to enhance the synthesis of colony-stimulating factors (CSFs), which promote the production of white blood cells, while inhibiting the synthesis of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). mdpi.comscilit.com This modulation of the immune response suggests potential applications in conditions with an inflammatory component. mdpi.comscilit.com Polyphenolic compounds, which share some structural similarities with substituted quinolines, are also known to regulate immunity by interfering with immune cell function and the production of pro-inflammatory cytokines. mdpi.comscilit.com

While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, the known activities of the broader quinoline class suggest that this specific scaffold warrants further investigation for its potential in these areas.

Enzyme Inhibition Profiles (e.g., Tyrosine Kinases, Proteasome, Tubulin Polymerization, Cholinesterases)

Derivatives of the quinoline scaffold have been identified as inhibitors of various enzymes that are implicated in a range of diseases, including cancer and neurodegenerative disorders.

Tyrosine Kinases: Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them an important therapeutic target. nih.gov While specific data on this compound is not readily available, other heterocyclic compounds with structural similarities have been investigated as tyrosine kinase inhibitors. For example, a series of 2-amino-8H-pyrido[2,3-d]pyrimidines were identified as potent inhibitors of the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. mdpi.com

Proteasome: The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Inhibition of the proteasome can lead to the accumulation of these proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome. researchgate.netrsc.org One lead compound demonstrated an IC50 of 5.4 μM for the chymotryptic-like activity of the proteasome. researchgate.netrsc.org

Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are crucial for cell division. Agents that interfere with tubulin polymerization can disrupt mitosis and are effective anticancer drugs. Certain 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives, which contain a quinoline-like core, have been shown to inhibit tubulin polymerization. researchgate.net For example, the (+)-isomer of 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline exhibited an IC50 value of 3.1 μM for the inhibition of tubulin polymerization. researchgate.net

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. scienceopen.com Various quinoline derivatives have been explored as cholinesterase inhibitors. scienceopen.comnih.govnih.govnih.gov For instance, a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were synthesized and showed potent inhibition of both AChE and BChE. nih.gov Compound 11g from this series was the most potent, with IC50 values of 1.94 μM and 28.37 μM against AChE and BChE, respectively. nih.gov

Compound/Derivative ClassTarget EnzymeIC50/ActivityReference
Substituted QuinolineProteasome (Chymotryptic-like)5.4 μM researchgate.netrsc.org
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinolineTubulin Polymerization3.1 μM researchgate.net
4-N-phenylaminoquinoline derivative 11g Acetylcholinesterase (AChE)1.94 μM nih.gov
4-N-phenylaminoquinoline derivative 11g Butyrylcholinesterase (BChE)28.37 μM nih.gov

Neuroprotective and Central Nervous System Activities

The potential of quinoline derivatives to exert neuroprotective effects is an area of active research. mdpi.com These compounds may offer therapeutic benefits for neurodegenerative conditions like Parkinson's disease by protecting dopaminergic neurons. researchgate.netnih.gov One proposed mechanism for this neuroprotection is the modulation of intracellular calcium levels and the reduction of neuronal damage caused by calcium overload. mdpi.com Additionally, some isoquinoline (B145761) alkaloids have been shown to promote the proliferation of vascular endothelial cells and neuronal regeneration. mdpi.com

Furthermore, the antioxidant properties of quinoline derivatives may contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. nih.gov

Reversal of Multidrug Resistance in Biological Systems

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a cell membrane pump that actively removes therapeutic agents from the cell.

Several quinoline derivatives have been investigated for their ability to reverse P-gp-mediated MDR. rsc.orgdbndsm.edu.in The novel quinoline derivative MS-209 demonstrated the ability to completely reverse resistance to vincristine (B1662923) in multidrug-resistant mouse leukemia and human leukemia cell lines at concentrations of 1-10 μM. dbndsm.edu.in MS-209 was also shown to enhance the therapeutic effect of vincristine and adriamycin in mouse models. dbndsm.edu.in It is believed that MS-209 directly interacts with P-glycoprotein, inhibiting the efflux of antitumor drugs. dbndsm.edu.in Another quinoline derivative, 160a , has also been shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells. rsc.org

A protein kinase C inhibitor with a 2,6-diamino-hexanamide structure, NPC 15437 , was found to modulate P-gp-mediated resistance. Treatment of resistant cells with 75 μM of NPC 15437 resulted in a significant increase in the intracellular accumulation of the chemotherapy drug daunorubicin (B1662515).

CompoundCell LineEffectConcentrationReference
MS-209P388/VCR, K562/VCRComplete reversal of vincristine resistance1-10 μM dbndsm.edu.in
NPC 15437CH(R)C56- to 10-fold increase in daunorubicin accumulation75 μM

Applications in Catalysis (e.g., Catecholase Activity)

The catalytic properties of metal complexes with quinoline-based ligands have been explored, particularly in mimicking the activity of enzymes like catechol oxidase. This enzyme catalyzes the oxidation of catechols to their corresponding quinones.

Studies have shown that copper complexes of various quinoline derivatives can exhibit significant catecholase activity. researchgate.net The efficiency of this catalytic activity is influenced by both the specific structure of the quinoline ligand and the nature of the copper salt used. researchgate.net For instance, complexes formed with copper(II) acetate (B1210297) generally show higher catalytic activity than those formed with copper(II) nitrate (B79036) or copper(II) chloride. researchgate.net While much of the research has focused on copper complexes, manganese complexes have also been investigated for their catecholase-like activity, although to a lesser extent. The catalytic activity of these manganese complexes is also influenced by the ligand framework.

Use as Chemosensors and Fluorescent Probes

Quinoline derivatives are widely utilized in the development of fluorescent chemosensors for the detection of various analytes, particularly metal ions. researchgate.netnih.gov The rigid, planar structure and the presence of nitrogen atoms in the quinoline ring make it an excellent fluorophore that can be readily modified to create selective and sensitive probes.

The sensing mechanism of these probes often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). Upon binding to a target analyte, the fluorescence properties of the quinoline derivative change, leading to a detectable signal, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength.

For example, 8-aminoquinoline (B160924) derivatives have been extensively used to develop fluorescent probes for the detection of zinc ions (Zn²⁺) in biological systems. Other quinoline-based probes have been designed for the selective detection of other metal ions, including iron (Fe³⁺) and copper (Cu²⁺), and have shown potential for use in bioimaging applications within living cells.

Probe TypeTarget AnalyteSensing MechanismApplicationReference
8-Aminoquinoline derivativesZn²⁺Chelation-enhanced fluorescenceBiological imaging
Quinoline-based sensor 1 Fe³⁺Fluorescence quenchingEnvironmental and biological detection
Quinoline-based probesCu²⁺Fluorescence "on-off" responseCellular imaging
Push-pull amino-quinoline derivativesLipidsSolvatochromismLive cell imaging of lipid droplets researchgate.net

Structure Activity Relationship Sar Investigations for 2 N Methylquinoline 2,6 Diamine Analogs

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of quinoline (B57606) derivatives is exquisitely sensitive to the position and electronic nature of their substituents. In the case of 2-N-methylquinoline-2,6-diamine analogs, modifications to the quinoline core can dramatically alter their efficacy and selectivity.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role. For instance, the introduction of electron-withdrawing groups, such as halogens, at the C-6 position of the quinoline ring in related 2-substituted-4-aminoquinolines has been shown to modulate antiproliferative activity. nih.gov This suggests that for this compound analogs, substituents at this position could influence the electron density of the ring system, thereby affecting interactions with biological targets.

Furthermore, the position of these substituents is critical. Studies on other quinoline derivatives have demonstrated that the placement of a substituent can direct the molecule's interaction with specific residues within a receptor's binding pocket. For example, in a series of 2,4-diaminoquinazolines, a related scaffold, the nature of the substituent at various positions dictated the potency of ATP synthesis inhibition. rsc.org This highlights the importance of a systematic exploration of substituent placement on the quinoline ring of this compound to map out the SAR.

Substituent Position Potential Impact on Biological Activity Rationale based on Analogous Compounds
C-4Alteration of the electronic environment of the quinoline nitrogen and the adjacent amino group, potentially influencing hydrogen bonding and receptor interactions.Modifications at the 4-position in other aminoquinolines have been shown to be critical for activity.
C-5 and C-7Modulation of lipophilicity and steric bulk, which can affect cell permeability and binding affinity.Substitution at these positions in other heterocyclic systems has influenced pharmacological profiles.
C-8Potential for intramolecular hydrogen bonding with the quinoline nitrogen, which can alter the conformation and basicity of the molecule.The 8-position in quinolines is known to be a key site for modifications affecting biological activity.

Steric and Hydrophobic Contributions to Receptor Binding

The three-dimensional shape and hydrophobicity of a molecule are fundamental determinants of its ability to bind to a biological receptor. For this compound analogs, both steric and hydrophobic factors are expected to be significant.

Steric hindrance , the spatial arrangement of atoms, can either promote or hinder effective receptor binding. The introduction of bulky substituents on the quinoline ring or on the amino groups can create steric clashes with the receptor surface, leading to a decrease in activity. Conversely, a certain degree of steric bulk might be necessary to achieve an optimal fit within a specific binding pocket.

Hydrophobicity , the tendency of a molecule to repel water, is another crucial parameter. Increased lipophilicity can enhance a molecule's ability to cross cell membranes and reach its target. However, excessive hydrophobicity can lead to non-specific binding and reduced bioavailability. In a study of 7-substituted 2-aminoquinolines, both hydrophobic and hydrophilic substituents were explored to optimize neuronal nitric oxide synthase inhibition, demonstrating the delicate balance required. nih.gov The N-methylation of the 2-amino group in this compound itself increases lipophilicity compared to its non-methylated counterpart, which could have a profound effect on its biological profile.

Modification Predicted Effect on Receptor Binding Supporting Evidence from Related Compounds
Introduction of bulky alkyl groupsMay decrease binding affinity due to steric hindrance.Studies on various enzyme inhibitors show that bulky groups can prevent optimal binding.
Addition of hydrophobic substituentsCould enhance membrane permeability and binding to hydrophobic pockets.A trend of improved potency with higher lipophilicity was observed for some tetrahydroisoquinoline inhibitors. nih.gov
Introduction of polar groupsMay improve solubility and facilitate specific hydrogen bond interactions with the receptor.Polar substituents have been shown to enhance selectivity in some kinase inhibitors.

Role of the Quinoline Nitrogen and Amino Groups in Bioactivity

The nitrogen atom within the quinoline ring and the two amino groups at positions 2 and 6 are key functional features of this compound that are likely to be integral to its biological activity.

The quinoline nitrogen is a weak base and can participate in hydrogen bonding or protonation under physiological conditions. This interaction is often crucial for anchoring the molecule within the active site of a receptor. The basicity of the quinoline nitrogen can be modulated by the electronic effects of other substituents on the ring.

The amino groups at the C-2 and C-6 positions are also critical for biological interactions. They can act as hydrogen bond donors and, in the case of the 2-amino group, its basicity is influenced by the adjacent quinoline nitrogen. The N-methylation of the 2-amino group in this compound has several implications:

It increases the steric bulk around the nitrogen.

It alters the hydrogen bonding capacity, as the methyl group replaces a hydrogen atom.

It can influence the basicity of the amino group.

In studies of other diamino-substituted heterocyclic compounds, such as 2,6-diamino-substituted purines, modifications at these amino positions have been shown to be critical for their activity as kinase inhibitors. researchgate.net

Correlation between Aromaticity and Pharmacological Activity

The aromatic nature of the quinoline ring system is a fundamental property that contributes to its pharmacological activity. Aromaticity influences the molecule's planarity, electronic distribution, and ability to engage in π-π stacking interactions with biological macromolecules, such as enzymes and receptors.

Future Research Directions and Emerging Applications for 2 N Methylquinoline 2,6 Diamine

Rational Drug Design and Optimization Strategies for Enhanced Efficacy and Selectivity

Future work on 2-N-methylquinoline-2,6-diamine will undoubtedly be driven by rational drug design to optimize its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to refine the molecule's efficacy against specific biological targets while minimizing off-target effects.

Key optimization strategies would involve:

Systematic Structural Modifications: The quinoline (B57606) core offers multiple positions for substitution. SAR studies on related quinoline compounds have shown that the type and position of substituents dramatically influence biological activity. orientjchem.org For instance, in antimalarial quinolines, a halogen atom can enhance activity, while in anticancer agents, a methoxy (B1213986) group at position 7 can improve antitumor effects. orientjchem.org For this compound, modifications could include altering the substituent at the C6-amino group or introducing small alkyl or halogen groups at other positions on the benzene (B151609) portion of the quinoline ring.

Role of N-Methylation: The N-methyl group on the C2-amine is a key feature. Its impact on receptor binding, membrane permeability, and metabolic stability would be a primary focus. Research on other N-methylated quinolinium derivatives has demonstrated that this modification can increase interaction with negatively charged biological targets like DNA. This suggests that the N-methyl group in this compound could be crucial for its mechanism of action.

Computational Modeling: In silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) analysis will be invaluable. orientjchem.org These methods allow for the prediction of how structural changes would affect binding affinity to a target protein, helping to prioritize the synthesis of the most promising derivatives. For example, docking studies could model the interaction of this compound analogs with known quinoline targets like tyrosine kinases or DNA gyrase to guide the design of more potent and selective inhibitors.

Table 1: Potential SAR Exploration for this compound Based on Analog Studies

Position/MoietyModification StrategyRationale based on Analog StudiesPotential Outcome
C6-Amine Acylation, Urea formation6-Acylamino-2-aminoquinolines and 6-urea derivatives have shown activity against fungal biofilms. mdpi.comEnhanced antifungal or other antimicrobial activity.
N²-Methyl Group Removal or replacement (e.g., ethyl, propyl)The size and nature of the N-alkyl group can influence target binding and selectivity.Modulation of potency and target specificity.
Quinoline Ring Introduction of halogens (F, Cl) or electron-donating groups (OCH₃)Halogenation (especially at C6 or C7) often enhances antibacterial and anticancer activity. rsc.orgorientjchem.orgIncreased potency against microbial or cancer targets.
Overall Structure Isomeric repositioning of the diamine groupsThe relative position of functional groups is critical for biological activity.Discovery of novel activity profiles.

Exploration of Novel Biological Targets and Therapeutic Indications

The quinoline scaffold is known to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities. rsc.orgresearchgate.net A key future direction for this compound is the systematic screening against various targets to uncover its full therapeutic potential.

Anticancer Targets: Many quinoline derivatives exert anticancer effects by inhibiting key enzymes involved in cell proliferation and survival. nih.gov Future research should investigate the activity of this compound against established cancer targets such as:

Tyrosine Kinases: EGFR and HER-2 are frequently targeted in cancer therapy. Dual inhibitors based on the quinoline scaffold have shown significant promise. rsc.orgrsc.org

DNA-Interacting Enzymes: Topoisomerases and DNA methyltransferases are crucial for DNA replication and gene expression. Quinoline compounds have been developed as inhibitors of both. nih.govmdpi.com

Other Enzymes: Aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) have been identified as selective targets of some quinoline drugs. nih.gov

Antimicrobial Targets: Quinolones are a major class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV. oup.comacs.org Given the rise of antibiotic resistance, exploring the efficacy of novel structures like this compound against multidrug-resistant bacterial strains is a high priority. nih.gov Its potential against parasites, such as the Plasmodium species that cause malaria, should also be explored, as 4-aminoquinolines are cornerstone antimalarial drugs. nih.gov

Inflammatory Pathways: Certain substituted 4,6-diaminoquinolines have been identified as inhibitors of the C5a receptor, which is involved in inflammatory diseases. mdpi.com This suggests a potential anti-inflammatory role for derivatives of this compound.

Development of Hybrid Molecules and Multifunctional Agents

Molecular hybridization is a powerful strategy in drug discovery that combines two or more distinct pharmacophores into a single molecule. rsc.orgresearchgate.net This can lead to compounds with improved affinity, dual-targeting capabilities, or novel mechanisms of action that can overcome drug resistance. nih.govijpsjournal.com The this compound scaffold is an excellent candidate for inclusion in such hybrids.

Quinoline-Chalone Hybrids: Chalcones are precursors to flavonoids and exhibit a wide range of biological activities. The conjugation of quinoline and chalcone (B49325) moieties has yielded potent anticancer agents that act through mechanisms like tubulin polymerization inhibition. rsc.orgnih.gov

Quinoline-Sulfonamide Hybrids: The sulfonamide group is a key feature in many antibacterial, and anticancer drugs. nih.gov Hybrid molecules incorporating both a quinoline ring and a sulfonamide moiety have been designed as anticancer agents with promising selectivity for cancer cells over non-cancer cells. nih.gov

Quinoline-Imidazole/Benzimidazole (B57391) Hybrids: Imidazole and benzimidazole are important heterocyclic cores in medicinal chemistry. Quinoline-benzimidazole hybrids have been synthesized that show excellent, multi-stage activity against various cancer cell lines and also possess antibacterial properties. researchgate.net

Future research could involve synthesizing hybrids where the this compound core is linked to these or other pharmacophores (e.g., oxazoles, triazoles) to create novel agents with multifunctional properties. ijpsjournal.com

Advances in Green and Sustainable Synthesis of Quinoline Diamines

Traditional methods for synthesizing heterocyclic compounds often rely on harsh conditions, hazardous solvents, and multi-step processes with poor atom economy. nih.gov A significant and necessary direction for future research is the development of green and sustainable synthetic routes for this compound and its derivatives.

Key green chemistry approaches applicable to quinoline synthesis include:

Use of Nanocatalysts: Nanomaterials based on metals like Fe, Cu, Zn, and Ni have emerged as highly efficient and recyclable catalysts for quinoline synthesis, often allowing for reactions under milder conditions with high yields. nih.govacs.org

Alternative Energy Sources: Microwave irradiation and ultrasound assistance can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating. jocpr.comresearchgate.netrsc.org Photochemical and electrochemical methods offer further sustainable options by using light or electricity as clean reagents. jocpr.com

Eco-Friendly Solvents and Conditions: Performing reactions in water, ionic liquids, or under solvent-free conditions minimizes the use and waste of volatile organic solvents. acs.orgjocpr.comeurekaselect.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants are combined in a single step, are inherently green due to their high atom economy, reduced number of purification steps, and lower waste generation. researchgate.netresearchgate.net Developing an MCR for this compound would be a significant advancement. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines

FeatureConventional Methods (e.g., Skraup, Friedländer)Green Chemistry Methods
Catalyst Often strong acids (H₂SO₄), stoichiometric reagentsRecyclable nanocatalysts, organocatalysts, biocatalysts nih.govnumberanalytics.com
Solvent Hazardous organic solvents (e.g., nitrobenzene)Water, ethanol, ionic liquids, or solvent-free acs.orgjocpr.com
Energy High temperatures, long reaction timesMicrowave, ultrasound, photochemistry, ambient temperature jocpr.comresearchgate.net
Efficiency Often multi-step, lower atom economyOne-pot synthesis, multicomponent reactions, high atom economy nih.govresearchgate.net
Waste Significant generation of hazardous wasteMinimal waste, easier workup and purification numberanalytics.com

Addressing Drug Resistance Mechanisms in Therapeutic Applications

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.gov Quinolone antibacterials and quinoline-based anticancer drugs are both susceptible to resistance, which can arise through several mechanisms. acs.orgoup.com Future development of this compound should be strategically aimed at overcoming these challenges.

Mechanisms of Resistance: The primary mechanisms include:

Target Alteration: Mutations in the drug's target enzyme (e.g., DNA gyrase in bacteria, specific kinases in cancer cells) can reduce binding affinity. oup.comnih.gov

Decreased Accumulation: Bacteria can reduce drug entry by altering membrane porins, while both bacterial and cancer cells can actively pump drugs out using efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com

Plasmid-Mediated Resistance: In bacteria, resistance genes can be transferred on plasmids, encoding proteins that protect the drug target or inactivate the drug. oup.comnih.gov

Strategies for Overcoming Resistance: Research into this compound could focus on designing derivatives that:

Inhibit Efflux Pumps: Some quinoline derivatives have been shown to act as P-gp inhibitors, thereby reversing multidrug resistance in cancer cells and restoring the efficacy of co-administered chemotherapy drugs. mdpi.com

Possess Novel Mechanisms of Action: A compound that acts on a new biological target for which no pre-existing resistance mutations exist would be a significant breakthrough.

Evade Target-Site Mutations: Designing molecules that can bind effectively to both the wild-type and mutated forms of a target enzyme is a key strategy to combat target-mediated resistance.

Applications in Chemical Biology and Biosensing

The inherent photophysical properties of the quinoline ring make it an excellent fluorophore. mdpi.comnanobioletters.com This has led to the development of numerous quinoline-based fluorescent probes for detecting and imaging biologically important species. This represents a non-therapeutic but highly valuable application area for this compound.

Fluorescent Chemosensors: Quinoline derivatives have been successfully designed as highly selective and sensitive sensors for various metal ions, including Fe³⁺ and Zn²⁺. mdpi.comrsc.orgnih.gov These sensors typically work via mechanisms like chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET), where the binding of the target ion causes a detectable change in fluorescence intensity or color. rsc.org

Bioimaging: Because of their good biocompatibility and ability to function in aqueous environments, quinoline-based probes have been used for fluorescence imaging in living cells and even in small organisms like zebrafish to monitor ion concentrations in real-time. mdpi.comnih.gov

Future research could focus on functionalizing the this compound scaffold to create novel probes. The two amine groups provide convenient handles for attaching specific receptor units designed to bind to new analytes of interest, such as other metal ions, reactive oxygen species, or specific biomolecules.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-N-methylquinoline-2,6-diamine, and how can structural purity be confirmed?

Answer:

  • Synthetic Routes : Adapt protocols from analogous diamine derivatives, such as those for imidazo[4,5-c]pyridine-4,6-diamines (). Key steps include:
    • Substituent Selection : Use methyl or aryl groups at the quinoline nitrogen.
    • Reaction Conditions : Optimize solvent (e.g., DMF, ethanol), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation).
    • Purification : Column chromatography or recrystallization.
  • Characterization :
    • 1H/13C NMR : Confirm substitution patterns and methyl group integration.
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
    • Elemental Analysis : Verify purity (>95% recommended).
    • Example : For a related compound, 1-benzyl-2-butyl-N6-phenyl derivatives showed distinct NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 5.5–6.0 ppm) .

Q. How do spectroscopic techniques differentiate between regioisomers of quinoline-diamine derivatives?

Answer:

  • 1H NMR : Compare coupling patterns and chemical shifts. For example, substituents at the 2- vs. 6-position alter aromatic proton splitting (e.g., para-substituted groups reduce symmetry, leading to distinct multiplet patterns).
  • 13C NMR : Carbon environments near substituents (e.g., methyl groups at δ 20–25 ppm, quaternary carbons at δ 140–150 ppm) provide regiochemical clues.
  • HSQC/HMBC : Correlate proton-carbon connectivity to resolve ambiguities .

Advanced Research Questions

Q. How can SHELX programs be applied to resolve crystallographic data contradictions in this compound derivatives?

Answer:

  • Refinement Strategy :
    • Use SHELXL for high-resolution data to model disorder (e.g., methyl group rotamers) with PART and SUMP instructions.
    • Apply twin refinement (TWIN/BASF commands) for non-merohedral twinning.
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual electron density.
    • Example : SHELXL’s robust handling of small-molecule data enabled 99% completeness in a related imidazo-pyridine structure .

Q. What experimental design principles optimize photophysical properties like EQE in quinoline-diamine-based emitters?

Answer:

  • Donor-Acceptor Engineering : Integrate electron-donating groups (e.g., diphenylaminocarbazole) to reduce ΔEST (singlet-triplet energy gap) and enable 100% photoluminescence quantum yield (PLQY), as seen in triazine-carbazole hybrids .
  • Dipole Orientation : Use polarized substituents (e.g., trifluoromethyl) to align transition dipoles, enhancing light outcoupling efficiency.
  • Validation : Time-resolved PL and transient absorption spectroscopy to quantify radiative/non-radiative decay pathways.

Q. How to analyze structure-activity relationships (SAR) for this compound in Toll-like receptor (TLR) modulation?

Answer:

  • Substituent Screening : Test aryl (e.g., 4-chlorophenyl), heteroaryl (e.g., furan-2-yl), and alkyl groups at the 6-position.
  • Biological Assays :
    • TLR7/8 Reporter Cells : Measure NF-κB activation (luminescence) and cytokine secretion (ELISA).
    • SAR Trends : In imidazo-pyridines, bulkier substituents (e.g., 2,4,4-trimethylpentan-2-yl) reduced TLR7 affinity by 50% compared to smaller groups .

Q. What computational tools complement crystallographic data for quinoline-diamine derivatives?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to predict solubility.
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to correlate with spectroscopic data.
  • Software : ORTEP-3 for visualizing anisotropic displacement parameters and validating thermal ellipsoids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.